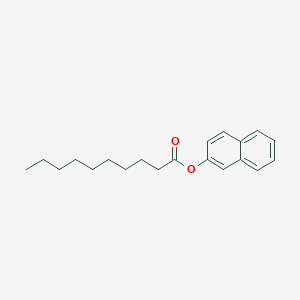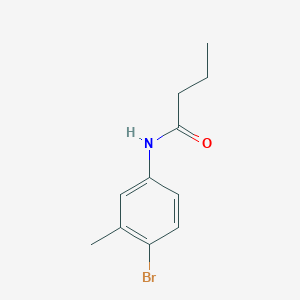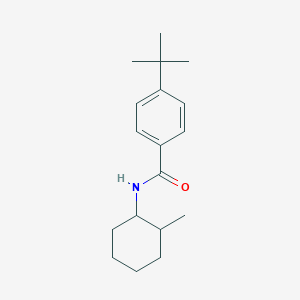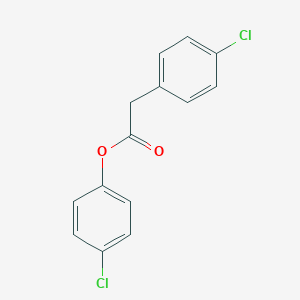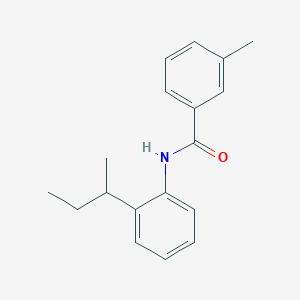
N-(2-sec-butylphenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-sec-butylphenyl)-3-methylbenzamide, commonly known as DEET, is a synthetic insect repellent that has been widely used for over 60 years. DEET is effective against a variety of insects, including mosquitoes, ticks, and flies, and is commonly used in insect repellent products such as sprays, lotions, and wipes. Despite its widespread use, there has been ongoing research on the synthesis, mechanism of action, and physiological effects of DEET.
作用機序
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's sense of smell. DEET is thought to block the receptors in the insect's antennae that detect the presence of carbon dioxide, lactic acid, and other chemicals that are produced by the human body. This makes it difficult for the insect to locate its host and reduces the likelihood of a bite.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans, with no significant adverse effects reported at normal exposure levels. However, some studies have suggested that DEET may have neurotoxic effects in animals, and there have been reports of adverse reactions in humans, including skin irritation and allergic reactions. Further research is needed to fully understand the biochemical and physiological effects of DEET.
実験室実験の利点と制限
DEET is a widely used insect repellent that is effective against a variety of insects. It is relatively easy to synthesize and has a low toxicity profile in humans. However, there are limitations to its use in lab experiments, as it may interfere with the behavior of insects and other animals, making it difficult to study their natural behavior.
将来の方向性
There are several areas of research that could be explored in the future regarding DEET. One area of interest is the development of new insect repellents that are more effective and have fewer adverse effects. Another area of research is the study of the mechanism of action of DEET, which could lead to the development of new insecticides and repellents. Additionally, there is a need for further research on the environmental impact of DEET, including its effects on non-target species and its persistence in the environment.
合成法
DEET can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with sec-butylamine in the presence of a catalyst. Another method involves the reaction of 3-methylbenzoyl chloride with sec-butylamine. The synthesis of DEET is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
科学的研究の応用
DEET has been extensively studied for its effectiveness as an insect repellent. Studies have shown that DEET is highly effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET works by interfering with the insect's sense of smell, making it difficult for them to locate their host. DEET has also been studied for its potential use in agriculture, as a repellent for crop-damaging insects.
特性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
N-(2-butan-2-ylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-4-14(3)16-10-5-6-11-17(16)19-18(20)15-9-7-8-13(2)12-15/h5-12,14H,4H2,1-3H3,(H,19,20) |
InChIキー |
FWUQKNUAAPZLMP-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C |
正規SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



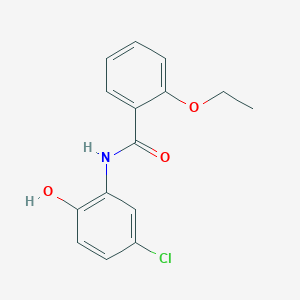
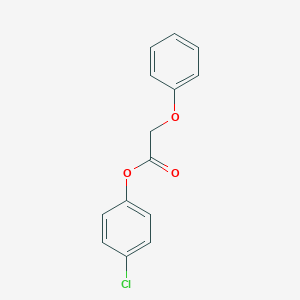
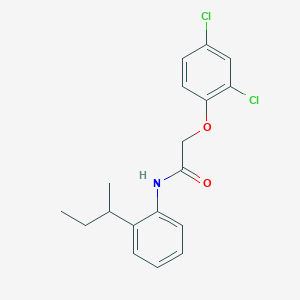

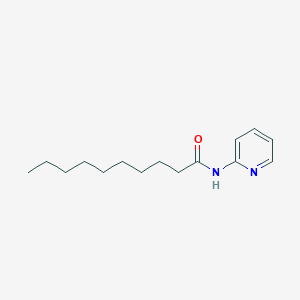
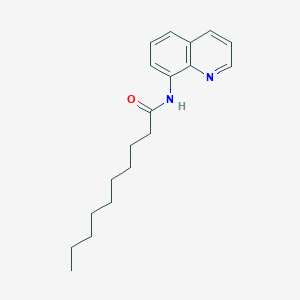
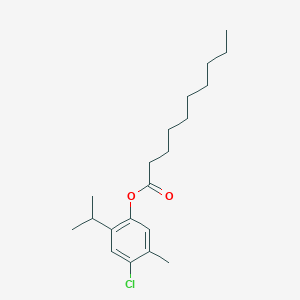
![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)
